

2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine molecular weight

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Compound of Interest

Compound Name: 2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine

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An In-depth Technical Guide to **2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine**: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine**, a heterocyclic building block of significant interest in medicinal chemistry. We delve into its fundamental physicochemical properties, provide a detailed, logically-grounded synthetic protocol, and outline robust analytical methods for its characterization. Furthermore, this document explores the compound's emerging role in drug discovery, particularly as a scaffold for novel therapeutics and as a key component in the synthesis of targeted protein degraders. This guide is intended to serve as a critical resource for researchers leveraging this versatile molecule in their development programs.

Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged heterocyclic motif in modern drug discovery. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets, including kinases, G-protein coupled receptors, and

enzymes.^[1] This scaffold is the backbone of numerous therapeutic agents and investigational drugs, noted for applications ranging from oncology and inflammation to central nervous system disorders.^{[1][2]}

2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine emerges as a particularly strategic derivative. The presence of two distinct halogen atoms—bromine and chlorine—at positions 2 and 7, respectively, provides orthogonal chemical handles for sequential, site-selective functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This dual functionality makes it an invaluable building block for constructing complex molecular architectures and for generating diverse chemical libraries in hit-to-lead campaigns. Its classification as a "Protein Degrader Building Block" underscores its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities.^[3]

Physicochemical Properties and Structural Data

A precise understanding of a compound's physicochemical properties is foundational to its effective use in synthesis and screening. **2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine** is typically supplied as a white to off-white solid with a high degree of purity ($\geq 97\%$).^{[4][5]} Key quantitative data are summarized in Table 1.

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	232.47 g/mol	[3][4][6]
Molecular Formula	C ₆ H ₃ BrClN ₃	[3][5][6]
CAS Number	1401687-53-3	[3][6]
Physical Form	Solid	[4]
Typical Purity	≥97%	[3][5]
Storage Conditions	Room Temperature	[3]
SMILES	C1=CN=C2C(=C1Cl)NC(=N2)Br	[5]
InChI Key	YZFMFJGMTUIRCK-UHFFFAOYSA-N	

The tautomeric nature of the imidazole ring (3H-) is a key structural feature, influencing its hydrogen bonding potential and reactivity. The precise tautomeric form present in the solid state or in solution can be influenced by the solvent environment and substitution patterns.

Synthesis and Purification: A Guided Protocol

While multiple synthetic routes to the imidazo[4,5-b]pyridine core exist, a common and effective strategy involves the cyclization of a substituted 2,3-diaminopyridine with a one-carbon electrophile.[7][8][9] The following section details a plausible and robust protocol for the laboratory-scale synthesis of **2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine**, grounded in established chemical principles.

Retrosynthetic Analysis & Strategy

The synthesis logically begins with a commercially available, appropriately substituted pyridine ring. A plausible retrosynthesis is as follows:

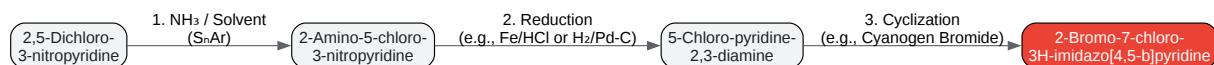
- **Imidazole Ring Formation:** The target compound can be formed via the cyclization of a diamine precursor, 3-amino-2-bromo-6-chloropyridin-x-amine, with a suitable C1 source. A

more direct approach, however, is the condensation of 5-chloro-pyridine-2,3-diamine with a brominating C1 source.

- **Precursor Synthesis:** The key intermediate, 5-chloro-pyridine-2,3-diamine, can be synthesized from 2,5-dichloro-3-nitropyridine via sequential nucleophilic aromatic substitution (SNAr) of the C2-chloro group with ammonia, followed by reduction of the nitro group. The C2 position is more activated towards SNAr than the C5 position due to the electron-withdrawing effect of the nitro group.

Proposed Synthetic Workflow

The forward synthesis is a multi-step process requiring careful control of reaction conditions to ensure selectivity and yield.



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Caption: Proposed synthetic pathway for **2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine**.

Detailed Experimental Protocol

Warning: This protocol involves hazardous materials and should only be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Amino-5-chloro-3-nitropyridine

- **Rationale:** This step involves a selective nucleophilic aromatic substitution. The chloro group at the 2-position is highly activated by the adjacent nitro group, making it susceptible to displacement by ammonia.
- **Procedure:**
 - To a solution of 2,5-dichloro-3-nitropyridine (1.0 equiv) in isopropanol, add a solution of aqueous ammonia (excess, ~10 equiv).

- Seal the reaction vessel and heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Upon completion, cool the reaction mixture to room temperature. The product often precipitates.
- Filter the solid, wash with cold water and then a minimal amount of cold isopropanol to remove impurities.
- Dry the resulting yellow solid under vacuum.

Step 2: Synthesis of 5-Chloro-pyridine-2,3-diamine

- Rationale: The nitro group is reduced to an amine. A common and effective method is using a metal catalyst like iron in an acidic medium, which is often cleaner and more cost-effective than catalytic hydrogenation for this substrate.
- Procedure:
 - Suspend 2-amino-5-chloro-3-nitropyridine (1.0 equiv) in a mixture of ethanol and water.
 - Add iron powder (excess, ~5 equiv) and concentrated hydrochloric acid (catalytic amount).
 - Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. The reaction is often exothermic.
 - Monitor by TLC until the starting material is consumed.
 - Cool the reaction, then neutralize carefully with a saturated solution of sodium bicarbonate.
 - Filter the mixture through a pad of celite to remove the iron salts.
 - Extract the aqueous filtrate with ethyl acetate or dichloromethane (3x).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diamine, which should be used promptly as diamines can be sensitive to air oxidation.

Step 3: Synthesis of **2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine**

- **Rationale:** This is the key cyclization step. Cyanogen bromide (BrCN) serves as the source of the C2 carbon and the bromine atom, reacting with the two adjacent amino groups to form the imidazole ring.
- **Procedure:**
 - Dissolve 5-chloro-pyridine-2,3-diamine (1.0 equiv) in a suitable solvent like methanol or ethanol.
 - Cool the solution in an ice bath to 0 °C.
 - Add a solution of cyanogen bromide (1.0-1.2 equiv) in the same solvent dropwise, maintaining the temperature below 5 °C. Caution: Cyanogen bromide is highly toxic.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction by LC-MS.
 - Upon completion, concentrate the solvent under reduced pressure.
 - Purify the crude product using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the final compound.

Analytical Characterization

Confirming the identity, structure, and purity of the final compound is critical. The following methods are standard.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The spectrum should show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling constants will be characteristic of the substitution pattern. A broad singlet corresponding to the N-H proton of the imidazole ring may also be observed, which can be confirmed by D_2O exchange.

- ^{13}C NMR: The spectrum will show six distinct signals for the six carbon atoms in the heterocyclic core.
- Mass Spectrometry (MS):
 - High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula ($\text{C}_6\text{H}_3\text{BrClN}_3$).
 - The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine ($^{79}\text{Br}/\sim 50.7\%$, $^{81}\text{Br}/\sim 49.3\%$) and chlorine ($^{35}\text{Cl}/\sim 75.8\%$, $^{37}\text{Cl}/\sim 24.2\%$), providing strong evidence for the compound's elemental composition.
- Purity Analysis (HPLC):
 - Reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method to assess the purity of the final product, which should typically be $>97\%$.

Applications in Drug Discovery and Development

2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine is not merely a synthetic intermediate but a versatile platform for generating high-value compounds.

- Scaffold for Kinase Inhibitors: The imidazo[4,5-b]pyridine core can mimic the purine hinge-binding motif of ATP, making it an excellent starting point for the design of kinase inhibitors. The bromine and chlorine atoms can be replaced via cross-coupling to introduce side chains that occupy adjacent hydrophobic pockets in the kinase active site, thereby tuning potency and selectivity.
- Building Block for PROTACs: As a bifunctional molecule, it is ideally suited for the synthesis of PROTACs. One of the halogens can be used to attach a ligand that binds to a target protein, while the other can be used to link to a ligand for an E3 ubiquitin ligase. This modularity is highly desirable in the rational design of targeted protein degraders.^[3]
- Antimicrobial and Anticancer Agents: The broader class of substituted imidazo[4,5-b]pyridines has demonstrated significant antimicrobial and anticancer activity.^{[2][8]} This

compound serves as a key starting material for exploring new derivatives with potential therapeutic effects in these areas.

Handling, Storage, and Safety

- **Handling:** Use in a well-ventilated chemical fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound is generally stable at room temperature.[3]
- **Safety:** Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information. While specific toxicity data for this compound is not widely published, related halogenated heterocycles may be harmful if ingested, inhaled, or absorbed through the skin.

Conclusion

2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine is a high-value, multifunctional building block with considerable potential for accelerating drug discovery programs. Its well-defined physicochemical properties, coupled with its strategic placement of orthogonal reactive sites, allow for the efficient and modular synthesis of complex and diverse molecular libraries. This guide provides the foundational knowledge—from synthesis to application—required for researchers to effectively integrate this powerful scaffold into their research and development workflows.

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